molecular formula C10H19N B122576 2,2,5-Trimethylhepta-3,4-dien-1-amine CAS No. 155904-84-0

2,2,5-Trimethylhepta-3,4-dien-1-amine

Cat. No.: B122576
CAS No.: 155904-84-0
M. Wt: 153.26 g/mol
InChI Key: GBNAASVEWIBDPT-UHFFFAOYSA-N
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Description

2,2,5-Trimethylhepta-3,4-dien-1-amine is a specialized organic amine compound with the molecular formula C10H19N. It features a unique molecular structure combining an amine terminus with an allene functional group (hepta-3,4-dien), which is characterized by two consecutive double bonds. This structure is further defined by multiple methyl substituents at the 2 and 5 positions. The presence of both the amine and allene groups in a single molecule makes it a compound of significant interest in advanced organic synthesis and materials science research. Amines are fundamental building blocks in organic chemistry Amines are fundamental building blocks in organic chemistry . Potential research applications for this compound may include its use as a synthetic intermediate for the development of novel pharmaceuticals, agrochemicals, or functionalized materials. The reactivity of the allene group allows for various cyclization and addition reactions, while the amine group can facilitate salt formation or serve as a ligand in catalytic systems. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption. Researchers should handle this substance with appropriate precautions, consulting safety data sheets and employing standard laboratory safety protocols. Specific characteristics such as boiling point, melting point, and solubility should be empirically determined by the researcher.

Properties

CAS No.

155904-84-0

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-5-9(2)6-7-10(3,4)8-11/h7H,5,8,11H2,1-4H3

InChI Key

GBNAASVEWIBDPT-UHFFFAOYSA-N

SMILES

CCC(=C=CC(C)(C)CN)C

Canonical SMILES

CCC(=C=CC(C)(C)CN)C

Synonyms

3,4-Heptadien-1-amine, 2,2,5-trimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Diene Position Variations

Penta-3,4-dien-1-amine Hydrochloride
  • Molecular Formula : C₅H₁₀ClN
  • Key Differences : Shorter carbon chain (penta vs. hepta) and hydrochloride salt form.
  • The hydrochloride form enhances solubility in polar solvents, which may favor aqueous-phase reactions.
(2E,4E)-Deca-2,4-dien-1-amine
  • Molecular Formula : C₁₀H₁₉N (same as target compound)
  • Key Differences: Longer deca chain with isolated 2,4-diene system (non-conjugated).
  • Implications : The isolated diene configuration reduces electronic conjugation, lowering reactivity in cycloaddition reactions. This compound forms via Maillard-type carbonyl-amine condensation in lipid-rich systems, unlike the allene-containing target compound.
Structural Comparison Table
Compound Name Molecular Formula Molecular Weight (g/mol) Diene System Key Substituents
2,2,5-Trimethylhepta-3,4-dien-1-amine C₁₀H₁₉N 153.26 Conjugated 3,4-diene 2,2,5-trimethyl
Penta-3,4-dien-1-amine HCl C₅H₁₀ClN 135.59 Conjugated 3,4-diene Hydrochloride salt
(2E,4E)-Deca-2,4-dien-1-amine C₁₀H₁₉N 153.26 Isolated 2,4-diene None

Substituent and Functional Group Variations

(R)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hepta-3,4-dien-1-amine (4r)
  • Molecular Formula : C₂₁H₂₇N
  • Key Differences : Additional naphthalen-1-ylmethyl and 6,6-dimethyl groups.
  • Implications : The bulky naphthyl group enhances steric hindrance, favoring enantioselective applications in copper hydride catalysis. This contrasts with the simpler methyl substituents of the target compound, which prioritize synthetic versatility over chiral specificity.
(2E,4E)-N-(2-(Methylsulfonyl)ethyl)hepta-2,4-dien-1-amine
  • Molecular Formula: C₁₀H₁₉NO₂S
  • Key Differences : Methylsulfonyl-ethyl substituent and isolated 2,4-diene system.
  • Implications : The electron-withdrawing sulfonyl group increases polarity, altering solubility and reactivity. The isolated diene system lacks the conjugation stability of the allene, making it less suitable for reactions requiring electron delocalization.
Functional Group Comparison Table
Compound Name Substituents/Functional Groups Reactivity Profile Applications
This compound 2,2,5-trimethyl, allene High conjugation stability Catalysis, pharmaceutical intermediates
(R)-N,6,6-Trimethyl-N-(naphthylmethyl) analog Naphthylmethyl, 6,6-dimethyl Steric hindrance-driven enantioselectivity Asymmetric synthesis
(2E,4E)-N-(Methylsulfonylethyl)hepta-2,4-dien-1-amine Methylsulfonylethyl, isolated diene Polar, electrophilic reactivity Specialty surfactants, ligands

Stereochemical and Electronic Properties

  • Allene vs. Isolated Diene Systems : The conjugated allene in this compound allows for enhanced electron delocalization, enabling participation in [2+2] cycloadditions and other pericyclic reactions. In contrast, isolated dienes (e.g., 2,4-dien) exhibit lower orbital overlap, limiting such reactivity.
  • Methyl Substituents : The 2,2,5-trimethyl groups in the target compound provide steric protection to the allene system, reducing undesired side reactions (e.g., polymerization) compared to unsubstituted analogs.

Q & A

Q. What are the recommended synthetic routes for 2,2,5-Trimethylhepta-3,4-dien-1-amine, and how can reaction conditions be optimized?

Methodological Answer : A multi-step synthesis approach is typically employed for structurally complex amines. Initial steps may involve alkylation or condensation reactions to assemble the carbon backbone. For example, analogous amidine syntheses (e.g., ) use potassium carbonate as a base and phosphorus oxychloride for dehydration . Key optimization parameters include:

  • Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions.
  • Catalyst selection : Transition-metal catalysts (e.g., palladium) can improve regioselectivity in unsaturated systems.
  • Purification : Column chromatography or recrystallization ensures purity, monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer : Structural validation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon hybridization (e.g., sp2^2 carbons in the diene system). DEPT-135 clarifies CH2_2/CH3_3 groups .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragments indicative of the amine and methyl substituents.
  • IR spectroscopy : Stretching frequencies for C=C (1650–1600 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) validate functional groups .

Advanced Questions

Q. How can researchers address contradictions in solvent-dependent reactivity data for this compound?

Methodological Answer : Conflicting reactivity profiles often arise from solvent polarity, impurities, or kinetic vs. thermodynamic control. To resolve discrepancies:

Triangulation : Replicate experiments in rigorously dried solvents (e.g., THF, DMF) with controlled water content .

Computational modeling : Density Functional Theory (DFT) calculates solvent effects on transition states, identifying preferential reaction pathways .

In-situ monitoring : Use UV-Vis or Raman spectroscopy to track intermediate formation in real time .

Q. What methodological frameworks support mechanistic studies of this compound’s stereoelectronic effects in catalysis?

Methodological Answer : The amine’s electron-rich diene system and steric hindrance from methyl groups influence its catalytic behavior. Advanced approaches include:

  • Kinetic isotope effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} to identify rate-determining steps involving N-H bond cleavage.
  • X-ray crystallography : Resolve 3D conformations to map steric interactions with substrates.
  • Electrostatic potential maps : Generated via DFT, these visualize nucleophilic/electrophilic sites on the molecule .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer : Stability protocols must account for:

  • Temperature and humidity : Accelerated aging tests at 40°C/75% RH over 4–12 weeks, with periodic HPLC purity checks.
  • Light sensitivity : Expose samples to UV-Vis light (300–800 nm) to assess photodegradation.
  • Oxidative stability : Use O2_2-saturated solutions to monitor peroxide formation via iodometric titration .

Q. What strategies validate the biological activity of this compound while minimizing assay interference?

Methodological Answer : To ensure observed effects are target-specific:

Counter-screening : Test against related enzymes/receptors (e.g., GPCRs, kinases) to rule off-target interactions.

Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies binding partners in cellular assays.

Negative controls : Include structurally similar but inactive analogs to confirm the amine’s role in activity .

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